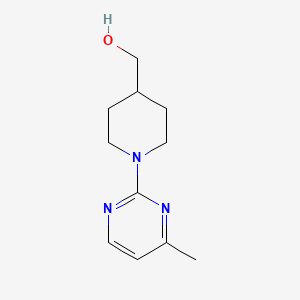

(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

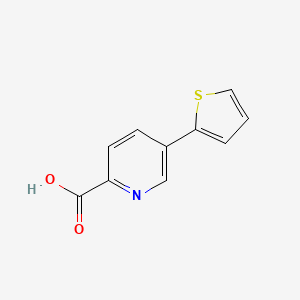

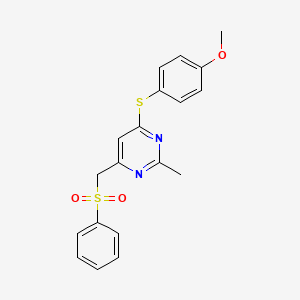

“(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 111247-61-1 . It has a molecular weight of 193.25 . The IUPAC name for this compound is [1- (2-pyrimidinyl)-4-piperidinyl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 . This indicates the presence of a pyrimidinyl group attached to a piperidinyl group via a methanol linkage.Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.25 . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as crucial building blocks for drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers have synthesized numerous piperidine derivatives, each with unique pharmacological properties . Specifically, (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol could be a starting point for designing novel drugs. Its structural modifications may lead to potent inhibitors, receptor agonists, or enzyme modulators.

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, exhibit intriguing reactivity. Researchers have explored their synthesis through various cyclization and annulation reactions. These compounds find applications in natural product synthesis, as well as in the development of bioactive molecules. The presence of a spirocyclic motif imparts unique properties, making them valuable substrates for further functionalization .

Condensed Piperidines: Bridging Rings

Condensed piperidines result from the fusion of piperidine rings with other heterocycles or aromatic systems. These compounds often possess interesting biological activities. For instance, bridged piperidines can act as neurotransmitter modulators, ion channel blockers, or antiviral agents. Researchers continue to explore their synthesis and evaluate their pharmacological potential .

Hydrogenation and Multicomponent Reactions

Hydrogenation of piperidines allows access to saturated derivatives, which may exhibit improved bioavailability or reduced toxicity. Additionally, multicomponent reactions (MCRs) provide efficient routes to diverse piperidine scaffolds. By combining multiple reactants in a single step, MCRs enable rapid library synthesis for drug discovery .

Biological Evaluation

Researchers have assessed the biological activity of synthetic and natural piperidines. These evaluations include studies on cytotoxicity, enzyme inhibition, receptor binding, and antimicrobial effects(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol could undergo such evaluations to determine its potential as a therapeutic agent .

Dual Inhibitors in Oncology

Certain piperidine derivatives exhibit dual inhibition of specific kinases. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise in oncology research and personalized medicine .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for research on “(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential pharmaceutical applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential applications.

Mechanism of Action

Mode of Action

The mode of action of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol . These factors can include the pH of the environment, the presence of other molecules, and temperature.

properties

IUPAC Name |

[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-2-5-12-11(13-9)14-6-3-10(8-15)4-7-14/h2,5,10,15H,3-4,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAKHOITGOUABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)